molecular formula C21H26N2O4S B2750818 N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 955596-12-0

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2750818
CAS No.: 955596-12-0
M. Wt: 402.51
InChI Key: JVONGLIZPDRYIW-UHFFFAOYSA-N
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Description

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a structural motif found in many biologically active molecules.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1,2,3,4-tetrahydroisoquinoline as the core structure.

  • Acylation: The tetrahydroisoquinoline is acylated with isobutyryl chloride to introduce the isobutyryl group at the 2-position.

  • Sulfonation: The resulting compound undergoes sulfonation with 4-methoxy-2-methylbenzenesulfonyl chloride to attach the sulfonamide group.

  • Purification: The final product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial-scale production involves optimizing these steps for higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert functional groups to more reduced forms.

  • Substitution: Substitution reactions involve replacing one functional group with another, such as replacing a hydrogen atom with a different substituent.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and other reduced functional groups.

  • Substitution Products: A wide range of substituted derivatives depending on the reagents used.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: It has potential biological activity, making it useful in studying biochemical pathways and interactions.

  • Medicine: Its structural features suggest potential therapeutic applications, such as in drug design and development.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-dimethylbenzenesulfonamide: A closely related compound with a different methoxy group position.

  • N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)cinnamamide: Another derivative with a cinnamamide group instead of a sulfonamide group.

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which can lead to distinct biological activities and applications compared to similar compounds.

Properties

IUPAC Name

4-methoxy-2-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-14(2)21(24)23-10-9-16-5-6-18(12-17(16)13-23)22-28(25,26)20-8-7-19(27-4)11-15(20)3/h5-8,11-12,14,22H,9-10,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVONGLIZPDRYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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